molecular formula C17H20N4O2 B2672934 2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1049525-39-4

2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2672934
CAS No.: 1049525-39-4
M. Wt: 312.373
InChI Key: VEAQHDINVIGFPO-UHFFFAOYSA-N
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Description

2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one and related compounds have been the focus of various synthetic routes and chemical reaction studies. These compounds are synthesized through different methodologies involving reactions with amines, acetylenecarboxylic acids, and other core reagents. For instance, the reaction of diethyl acetylenedicarboxylate with amines has been explored for the synthesis of pyridazinone derivatives, revealing insights into hydrolysis mechanisms and the influence of structural modifications on chemical behavior (Iwanami et al., 1964). Similarly, the synthesis and reactions of novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones have been reported, underscoring the versatility of pyridazinone scaffolds in organic synthesis (Alonazy et al., 2009).

Pharmacological Potential

Research has delved into the pharmacological potential of pyridazinone derivatives, particularly their affinity toward alpha(1)- and alpha(2)-adrenoceptors. Compounds within this class have shown promising affinities, indicating potential applications in the development of drugs targeting adrenergic receptors (Barbaro et al., 2001). Additionally, studies on the structural characterization of analgesic isothiazolopyridines, including derivatives similar in structure to this compound, have contributed valuable insights into the molecular basis of analgesic activity (Karczmarzyk & Malinka, 2008).

Enzymatic and Biological Activities

The exploration of enzymatic and biological activities of pyridazinone derivatives has been a focal point of research. Studies have identified novel ester and hydrazide derivatives of pyridazinone exhibiting inhibitory activities against acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases (Ozçelik et al., 2010). Moreover, the herbicidal activities of pyridazinone derivatives have been investigated, revealing their potential as agrochemicals (Hilton et al., 1969).

Properties

IUPAC Name

2-ethyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-2-21-16(22)9-8-15(18-21)17(23)20-12-10-19(11-13-20)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAQHDINVIGFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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